

2,6-Dimethoxypyrimidine-4-carboxylic acid safety and hazards information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,6-Dimethoxypyrimidine-4-carboxylic acid
Cat. No.:	B108875

[Get Quote](#)

An In-depth Technical Guide to the Safety and Hazards of **2,6-Dimethoxypyrimidine-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for **2,6-Dimethoxypyrimidine-4-carboxylic acid**. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Executive Summary

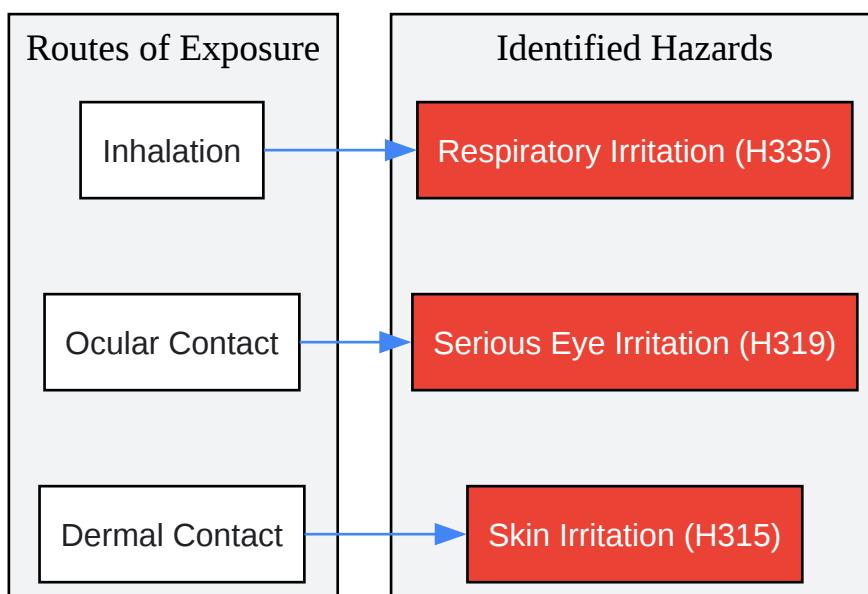
2,6-Dimethoxypyrimidine-4-carboxylic acid is a chemical compound used in research and development. Based on available data, this compound is classified as a hazardous substance. The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation. This guide provides a detailed overview of the known safety information, including its classification, physical and chemical properties, and general handling procedures. Due to a lack of publicly available, in-depth toxicological studies on this specific compound, representative experimental protocols for the assessment of skin and eye irritation are provided for informational purposes.

Chemical Identification and Physical Properties

A summary of the key identifiers and physicochemical properties of **2,6-Dimethoxypyrimidine-4-carboxylic acid** is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

Table 1: Chemical Identification and Physicochemical Properties

Property	Value
IUPAC Name	2,6-dimethoxypyrimidine-4-carboxylic acid [1]
CAS Number	59864-30-1
Molecular Formula	C ₇ H ₈ N ₂ O ₄
Molecular Weight	184.15 g/mol [1]
Appearance	Solid (form not specified in available data)
Solubility	>27.6 µg/mL at pH 7.4 [1]
InChI Key	APCAETLUMQRTDK-UHFFFAOYSA-N [1]
SMILES	COC1=NC(=NC(=C1)C(=O)O)OC [1]


Hazard Classification and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2,6-Dimethoxypyrimidine-4-carboxylic acid** is classified with several key hazards. A summary of the GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation [1]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation [1]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation [1]

The logical relationship between exposure and the resulting hazards is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Figure 1: Logical flow from exposure routes to corresponding hazards.

Precautionary Measures and Safe Handling

Based on the hazard classifications, a set of precautionary statements should be followed to ensure the safe handling and use of **2,6-Dimethoxypyrimidine-4-carboxylic acid**. These are summarized in Table 3.

Table 3: Precautionary Statements

Type	Code	Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay. [1]
P264		Wash skin thoroughly after handling. [1]
P271		Use only outdoors or in a well- ventilated area. [1]
P280		Wear protective gloves/ eye protection/ face protection. [1]
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water. [1]
P304 + P340		IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1]
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]
P319		Get medical help if you feel unwell. [1]
P332 + P317		If skin irritation occurs: Get medical help. [1]
P337 + P317		If eye irritation persists: Get medical help. [1]
P362 + P364		Take off contaminated clothing and wash it before reuse. [1]
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly closed. [1]

P405Store locked up.[\[1\]](#)

Disposal

P501

Dispose of contents/ container
to an approved waste disposal
plant.[\[1\]](#)

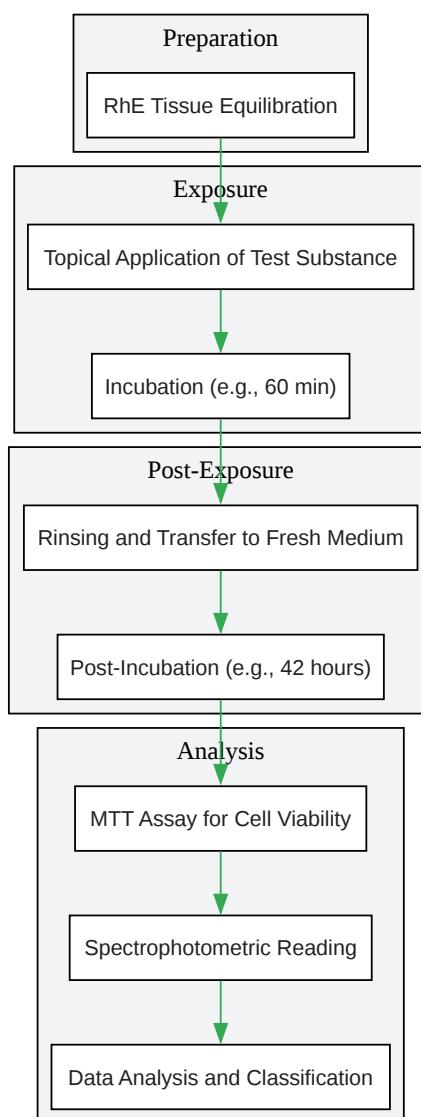
Toxicological Information and Experimental Protocols

Detailed toxicological studies for **2,6-Dimethoxypyrimidine-4-carboxylic acid** are not readily available in the public domain. The hazard classifications are based on aggregated data from notifications to regulatory bodies like the ECHA. For the benefit of researchers, this section provides representative, generalized experimental protocols for assessing the types of hazards identified for this compound.

It is important to note that the following protocols are not from studies conducted on **2,6-Dimethoxypyrimidine-4-carboxylic acid** but are based on established in vitro methods for skin and eye irritation testing.

Representative Protocol for In Vitro Skin Irritation Testing

The assessment of skin irritation potential can be conducted using reconstructed human epidermis (RhE) models. This method is a validated alternative to traditional animal testing.


Objective: To determine the potential of a test substance to cause skin irritation, measured by its effect on cell viability in an RhE model.

Methodology:

- **Tissue Preparation:** Commercially available RhE tissues are pre-incubated in a maintenance medium.
- **Test Substance Application:** A precise amount of the test substance is applied topically to the surface of the RhE tissue. For solid substances like **2,6-Dimethoxypyrimidine-4-carboxylic acid**, it would be applied as a powder or a dilution in a suitable solvent.

- **Exposure and Incubation:** The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period in fresh medium (e.g., 42 hours) at 37°C and 5% CO₂.
- **Viability Assessment (MTT Assay):**
 - Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Viable cells reduce the yellow MTT to a blue formazan salt.
 - The formazan is extracted from the tissues using a solvent (e.g., isopropanol).
 - The optical density of the extract is measured using a spectrophotometer.
- **Data Analysis:** The cell viability of the treated tissues is expressed as a percentage relative to negative controls. A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., 50%).

The general workflow for this type of assay is depicted below.

[Click to download full resolution via product page](#)

Figure 2: General workflow for an in vitro skin irritation assay.

Representative Protocol for In Vitro Eye Irritation Testing

Similar to skin irritation, eye irritation potential can be assessed using in vitro methods, such as those employing reconstructed human corneal epithelial (RhCE) models.

Objective: To determine the potential of a test substance to cause serious eye damage or irritation.

Methodology:

- Tissue Culture: RhCE models are cultured to form a stratified, squamous, non-keratinized epithelium resembling the human cornea.
- Application of Test Substance: The test substance is applied to the epithelial surface.
- Exposure and Rinsing: Tissues are exposed for a set duration, followed by a thorough rinsing.
- Post-Incubation: Tissues are incubated in fresh medium to allow for the expression of cytotoxic effects.
- Viability Measurement: Cell viability is typically quantified using the MTT assay, as described for the skin irritation test.
- Classification: The substance is classified based on the reduction in tissue viability compared to controls. Different thresholds may be used to distinguish between non-irritants, moderate irritants, and severe or corrosive substances.

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the signaling pathways or the precise mechanism of action by which **2,6-Dimethoxypyrimidine-4-carboxylic acid** induces irritation. For skin and eye irritation in general, the mechanism often involves disruption of cell membranes, leading to cell death and the release of pro-inflammatory mediators. This, in turn, triggers an inflammatory cascade. Without specific studies on this compound, any depiction of a signaling pathway would be purely speculative.

Conclusion

2,6-Dimethoxypyrimidine-4-carboxylic acid is a hazardous chemical that requires careful handling. The primary risks are skin, eye, and respiratory irritation. All personnel should adhere to the recommended personal protective equipment and handling procedures. While detailed toxicological data is lacking, the provided GHS classifications offer a clear guide to the potential hazards. Researchers should consult their institution's safety office and the full Safety Data Sheet before working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethoxypyrimidine-4-carboxylic acid | C7H8N2O4 | CID 2736210 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,6-Dimethoxypyrimidine-4-carboxylic acid safety and hazards information]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108875#2-6-dimethoxypyrimidine-4-carboxylic-acid-safety-and-hazards-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com